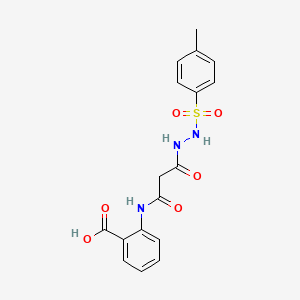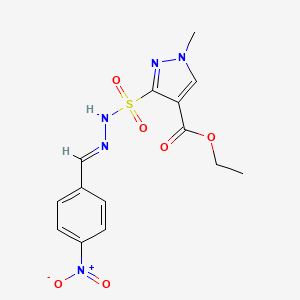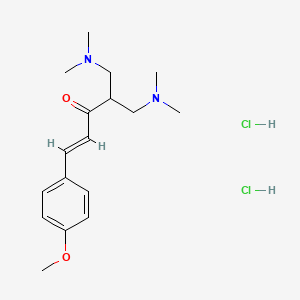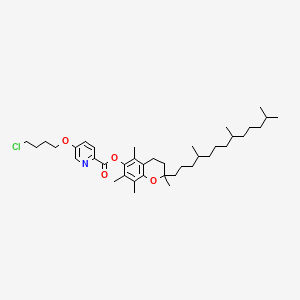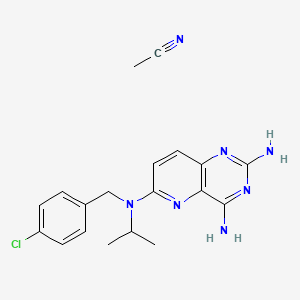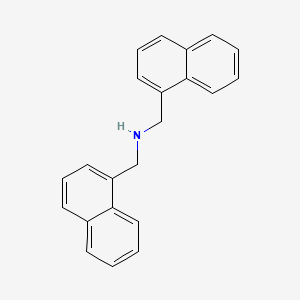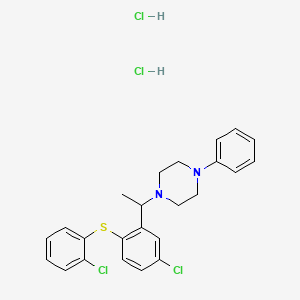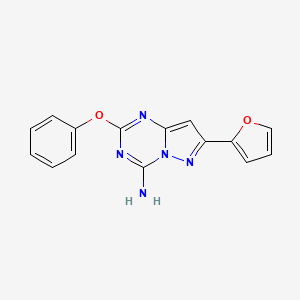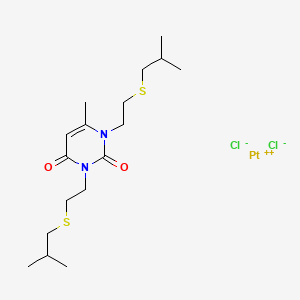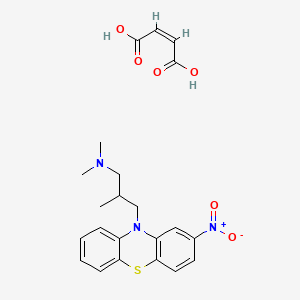
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a nitro group and a dimethylamino substituent on the phenothiazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate typically involves the nitration of phenothiazine followed by the introduction of the dimethylamino-2-methylpropyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent alkylation step involves the use of dimethylamino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The maleate salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Amino-10-(3-dimethylamino-2-methylpropyl)phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Hydrolysis: Free base form of the compound.
Wissenschaftliche Forschungsanwendungen
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which contributes to its antipsychotic effects. Additionally, it may interact with serotonin and histamine receptors, leading to its antiemetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of novel derivatives. Its specific substituents also contribute to its distinct pharmacological profile.
Eigenschaften
CAS-Nummer |
100735-03-3 |
|---|---|
Molekularformel |
C22H25N3O6S |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-nitrophenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H21N3O2S.C4H4O4/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)24-18-9-8-14(21(22)23)10-16(18)20;5-3(6)1-2-4(7)8/h4-10,13H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
BDULXYUQRNNEEB-BTJKTKAUSA-N |
Isomerische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


